Product packaging for alpha-d-Arabinose tetrabenzoate(Cat. No.:CAS No. 30319-42-7)

alpha-d-Arabinose tetrabenzoate

Cat. No.: B11956685
CAS No.: 30319-42-7
M. Wt: 566.6 g/mol
InChI Key: YHLULIUXPPJCPL-UHFFFAOYSA-N
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Description

Spectroscopic Investigations

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the configuration and conformation of molecules in solution.

The conformation of the pyranose ring and the configuration of its substituents in alpha-d-Arabinose tetrabenzoate can be determined by a detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) and spin-spin coupling constants (J) of the ring protons are particularly informative.

The anomeric configuration (α or β) is a key stereochemical feature. In ¹H NMR spectroscopy, the signal for the anomeric proton (H-1) is typically found in a distinct downfield region (around 4.3-5.9 ppm). The configuration of the anomeric center can often be deduced from the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) (³JH1,H2). For most pyranose sugars, a small coupling constant (typically 1-4 Hz) is indicative of an α-anomer, where the H-1 and H-2 protons have a gauche (equatorial-axial) relationship. Conversely, a large coupling constant (typically 7-9 Hz) suggests a β-anomer with a trans-diaxial relationship between H-1 and H-2.

The conformation of the pyranose ring, which typically adopts a chair conformation (¹C₄ or ⁴C₁), can be elucidated by analyzing the full set of proton-proton coupling constants. The Karplus equation describes the relationship between the vicinal coupling constant and the dihedral angle between the coupled protons. By determining the coupling constants for all adjacent protons around the ring, the dihedral angles can be estimated, allowing for the assignment of the dominant chair conformation. For instance, large ³J values between adjacent protons indicate axial-axial relationships, which are characteristic of a specific chair conformation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign all proton resonances, while NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities of protons, further refining the conformational model.

¹³C NMR spectroscopy provides complementary information. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration, with the C-1 of α-anomers generally resonating at a different frequency than that of β-anomers. One-bond carbon-proton coupling constants (¹JC1,H1) can also be a reliable indicator of anomeric configuration.

NMR spectroscopy is a primary method for determining the ratio of anomers in a solution at equilibrium. creative-proteomics.com Since the anomeric protons of the α- and β-anomers typically have distinct and well-resolved signals in the ¹H NMR spectrum, the relative amounts of each anomer can be determined by integrating the respective anomeric proton signals. sigmaaldrich.com The ratio of the integrals directly corresponds to the molar ratio of the anomers in the mixture. nih.gov

For a sample of D-arabinose tetrabenzoate, if both anomers are present in solution, the ¹H NMR spectrum would be expected to show two distinct signals for the anomeric proton (H-1). By integrating these two signals, the α/β ratio can be calculated. This technique is crucial for studying the process of mutarotation, where the anomers interconvert in solution until an equilibrium is reached. acs.org The final equilibrium ratio is dependent on the solvent and temperature.

X-ray Crystallography Studies

The crystal structures of both α- and β-anomers of arabinopyranose tetrabenzoates have been a subject of study to understand their solid-state conformations. While specific crystallographic data for this compound was not found in the searched results, studies on related perbenzoylated sugars, such as 1,2,3,4,6-penta-O-benzoyl-alpha-D-mannopyranose, reveal that the pyranose ring adopts a distorted ⁴C₁ conformation in the solid state. acs.org It is expected that this compound would also adopt a chair conformation, and X-ray diffraction analysis would provide the definitive bond lengths and angles, as well as the precise orientation of the four benzoate (B1203000) groups.

For the parent sugar, the crystal structure of β-L-arabinopyranose has been determined to be orthorhombic with the space group P2₁2₁2₁. researchgate.net The crystal structure of the racemic form of the parent sugar, dl-arabinose (B43027), reveals that it crystallizes with only the β-anomers of both enantiomers in a monoclinic P2₁/c space group. researchgate.net

Chiral molecules, such as D- and L-arabinose tetrabenzoate, can crystallize from a racemic solution in one of three ways: as a conglomerate (a physical mixture of enantiomerically pure crystals), a racemic compound (a single crystalline phase containing equal amounts of both enantiomers in an ordered arrangement), or a solid solution. wikipedia.orgualberta.caresearchgate.net

Research has shown that the enantiomorphic α-arabinopyranose tetrabenzoates (the D- and L- forms) form a racemic mixture (conglomerate) upon crystallization from a racemic solution. wikipedia.org This means that separate crystals of α-D-arabinopyranose tetrabenzoate and α-L-arabinopyranose tetrabenzoate are formed. In contrast, the β-anomers of arabinopyranose tetrabenzoate form a true racemate (racemic compound), where both the D- and L-enantiomers are incorporated into the same crystal lattice in a 1:1 ratio. wikipedia.org

The formation of a racemic mixture versus a racemic compound has significant implications for the physical properties of the solid, such as melting point and solubility, and is a key factor in processes of chiral resolution. chemicalbook.com

A comparative crystallographic analysis of the α- and β-anomers of arabinopyranose tetrabenzoate would reveal differences in their solid-state conformations and intermolecular interactions. Although specific comparative data for the tetrabenzoates was not located, studies on other acetylated and chlorinated sugar anomers have shown that the anomeric configuration can influence the puckering of the pyranose ring and the orientation of the substituents.

For the parent arabinose, the D- and L-arabinose crystals consist of only the β-anomer in a six-membered ring conformation. researchgate.net This preference for the β-anomer in the crystalline state of the underivatized sugar is noteworthy. A comparative analysis of the tetrabenzoate derivatives would likely show differences in the torsion angles of the pyranose ring and the packing of the molecules in the crystal lattice, driven by the different stereochemistry at the anomeric center and the steric and electronic effects of the bulky benzoate groups. These differences in crystal packing would also be reflected in their distinct physical properties, such as melting points and densities.

Investigation of Hydrogen Bonding Networks and Crystal Packing

While detailed studies exclusively on the hydrogen bonding networks of this compound are not extensively documented in the available literature, the foundational principles can be inferred from the behavior of the parent sugar, arabinose. In carbohydrate crystals, hydrogen bonding is a primary determinant of molecular conformation and packing. ox.ac.uknih.gov For arabinose itself, a complex network of hydrogen bonds involving the hydroxyl groups and the ring oxygen atom dictates the crystal lattice. acs.org For instance, in the crystal structure of β-L-arabinose, molecules are interconnected by a network of hydrogen bonds. acs.org Similarly, in the racemic compound of dl-arabinose, intermolecular hydrogen bonds are observed between the ring-bound oxygen and hydroxyl groups of opposite enantiomers, as well as between hydroxyl groups of molecules of the same enantiomer. acs.org

Solid-State Landscape and Crystallization Behavior

The solid-state landscape of arabinose and its derivatives has been a subject of investigation, particularly concerning the crystallization behavior of its diastereomers and enantiomers. acs.orgnih.gov The process of benzoylation of D- and L-arabinose readily produces the four possible arabinopyranose tetrabenzoates. acs.org

Research has shown that the enantiomorphic α-arabinopyranose tetrabenzoates form a racemic mixture, while the β-isomers form a true racemate. acs.org This distinction is crucial in understanding their crystallization properties. A racemic mixture consists of separate crystals of the two enantiomers, whereas a racemate is a single crystalline phase containing equal amounts of both enantiomers. The formation of a racemate for the β-isomers suggests a more favorable packing arrangement in the crystal lattice when both enantiomers are present together.

The crystallization of dl-arabinose itself has been found to result in a stable racemic compound. acs.orgnih.gov This racemic compound exhibits a different crystal structure, with higher density and a lower lattice energy compared to the pure enantiomer crystals, which explains the thermodynamic preference for its formation in the presence of both enantiomers. acs.org While this pertains to the parent sugar, it provides a basis for understanding the behavior of its derivatives. The crystallization of this compound from a solution would be influenced by factors such as the solvent used, temperature, and the presence of any impurities.

Table 1: Crystallographic and Physical Properties of Arabinose Forms

Propertyβ-L-arabinosedl-arabinose (racemic compound)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Molecules per Unit Cell 44
Density (g/cm³) 1.6601.674
Lattice Energy (kJ/mol) -211.4-222.2
Data sourced from Crystal Growth & Design. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H26O9 B11956685 alpha-d-Arabinose tetrabenzoate CAS No. 30319-42-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30319-42-7

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Cleavage of Benzoate (B1203000) Esters

The deprotection of the hydroxyl groups through the hydrolysis of benzoate esters is a fundamental transformation in the chemistry of benzoylated carbohydrates.

The removal of benzoyl groups from α-d-arabinose tetrabenzoate is typically achieved under basic conditions through a process of saponification or transesterification. alchemyst.co.uk The most common method is the Zemplén deacylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). This reaction is effective for the complete removal of all benzoate esters to yield the free sugar.

The general mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the benzoate ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the arabinose hydroxyl group and forming methyl benzoate. The reaction is driven to completion by the use of a stoichiometric amount of base or by shifting the equilibrium.

Method Reagents Conditions Outcome
Zemplén DebenzoylationCatalytic NaOMe in MeOHRoom TemperatureComplete removal of all benzoate groups
SaponificationNaOH or KOH in aqueous alcoholHeating may be requiredComplete removal of all benzoate groups
AmmonolysisNH3 in MeOHRoom TemperatureComplete removal of all benzoate groups

This table summarizes common conditions for the deprotection of benzoate groups in carbohydrates.

In more complex carbohydrate structures where different types of protecting groups are present, achieving selective deprotection is crucial. Benzoate esters are considered robust protecting groups and are generally stable to acidic conditions that might cleave other groups like silyl (B83357) ethers or acetals. alchemyst.co.uk

The relative reactivity of different ester groups can also be exploited for selective removal. For instance, acetate (B1210297) esters are generally more labile to basic hydrolysis than benzoate esters. This difference in reactivity allows for the selective deprotection of acetates in the presence of benzoates under carefully controlled basic conditions. However, achieving high selectivity can be challenging due to the potential for acyl migration, especially under basic conditions. researchgate.net The inherent reactivity differences of hydroxyl groups in various sugar series also play a role in both protection and deprotection strategies. rsc.org

Anomeric Reactivity and Interconversion

The anomeric center (C-1) of α-d-arabinose tetrabenzoate is a key site of reactivity, and its stereochemistry is of great importance in glycosylation reactions.

Mutarotation is the change in the optical rotation observed when a pure anomer of a sugar is dissolved in a solvent, due to the establishment of an equilibrium between the α and β anomers. byjus.comlongdom.orgmasterorganicchemistry.com This process occurs through the opening of the pyranose ring to form the open-chain aldehyde, which can then re-close to form either the α or β anomer. byjus.com

For α-d-arabinose tetrabenzoate, which has a benzoate ester at the anomeric position, mutarotation in the classical sense (requiring a free hemiacetal) does not occur. The anomeric benzoate group makes the glycosidic bond stable under neutral conditions. Interconversion between anomers would require cleavage of the anomeric benzoate group and formation of a hemiacetal intermediate, which is not a spontaneous process. Studies on the anomerization of fully benzoylated sugars typically involve reaction conditions that promote the formation of an oxocarbenium ion intermediate, such as treatment with a Lewis acid.

The stereochemical outcome of reactions at the anomeric center of α-d-arabinose tetrabenzoate is significantly influenced by the nature of the protecting group at the C-2 position. The C-2 benzoate group can act as a participating group in glycosylation reactions. nih.gov

When a glycosyl donor derived from α-d-arabinose tetrabenzoate is activated, the neighboring C-2 benzoyl group can attack the anomeric center to form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the molecule, directing the incoming nucleophile (glycosyl acceptor) to attack from the opposite face. This neighboring group participation mechanism typically leads to the formation of a 1,2-trans-glycosidic linkage. In the case of arabinose, which is a xylo-configured pentose, the C-2 substituent is axial in the α-anomer. The participation of the C-2 benzoyl group would result in the formation of a β-arabinoside.

Reaction Type Key Feature at C-2 Typical Stereochemical Outcome
GlycosylationParticipating benzoyl group1,2-trans product (β-arabinoside)
GlycosylationNon-participating groupMixture of α and β anomers

This table illustrates the influence of the C-2 protecting group on the stereochemical outcome of glycosylation reactions.

Substitution Reactions Involving Benzoyl Groups

While the primary role of benzoyl groups is protection, they can, under certain conditions, be involved in substitution reactions. The displacement of a benzoate ester by a nucleophile is not a common reaction but can be achieved under forcing conditions. More frequently, intramolecular acyl migration can occur, especially in partially deprotected carbohydrates. For instance, under basic conditions, a benzoyl group can migrate from one hydroxyl group to an adjacent free hydroxyl group, leading to a mixture of constitutional isomers. This acyl migration is a significant consideration during the selective deprotection of poly-benzoylated sugars. researchgate.net

Oxidation and Reduction Reactions of the Core Sugar Moiety

The chemical reactivity of the core D-arabinose ring in alpha-d-Arabinose tetrabenzoate is fundamentally dictated by the presence of the four benzoate ester protecting groups. These groups, attached to each of the hydroxyl positions (C1, C2, C3, and C4), effectively mask the inherent functionality of the sugar. Consequently, the typical oxidation and reduction reactions that readily occur at the anomeric carbon (as a hemiacetal or aldehyde in the open-chain form) and hydroxyl groups of a free monosaccharide are not directly feasible on the fully protected this compound.

To induce oxidation or reduction of the arabinose core itself, a preliminary deprotection step is required to liberate the reactive functional groups. The most common method for removing benzoate esters from carbohydrates is through transesterification, often under Zemplén conditions using a catalytic amount of sodium methoxide in methanol. This process cleaves the ester linkages, yielding the unprotected D-arabinose and methyl benzoate as a byproduct. Once deprotected, the free D-arabinose can undergo a variety of well-established oxidation and reduction transformations.

Oxidation of the Deprotected Arabinose Core

Upon removal of the benzoate groups, the resulting D-arabinose, which exists in equilibrium with its open-chain aldehyde form, can be oxidized to various products depending on the strength of the oxidizing agent.

Mild Oxidation: The use of a mild oxidizing agent, such as bromine water (Br₂/H₂O), selectively oxidizes the aldehyde group at the C1 position to a carboxylic acid. This reaction converts D-arabinose into D-arabinonic acid.

Strong Oxidation: A more powerful oxidizing agent, like nitric acid (HNO₃), promotes a more extensive oxidation. It transforms both the aldehyde group at C1 and the primary hydroxyl group at C5 into carboxylic acids, resulting in the formation of a dicarboxylic acid known as D-arabinaric acid (an aldaric acid).

The table below summarizes the key oxidation reactions of the deprotected D-arabinose core.

Reaction TypeReagentStarting MaterialMajor Product
Mild OxidationBromine Water (Br₂/H₂O)D-ArabinoseD-Arabinonic Acid
Strong OxidationNitric Acid (HNO₃)D-ArabinoseD-Arabinaric Acid

Reduction of the Deprotected Arabinose Core

Reduction of the deprotected D-arabinose core targets the carbonyl group of its open-chain aldehyde form. This transformation is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The reaction reduces the aldehyde at C1 to a primary alcohol (-CH₂OH), converting the aldopentose into a five-carbon sugar alcohol, or alditol. The specific product from the reduction of D-arabinose is D-arabitol. chemistrysteps.com

The key parameters for the reduction of the deprotected D-arabinose core are presented in the table below.

Reaction TypeReagentStarting MaterialMajor Product
Carbonyl ReductionSodium Borohydride (NaBH₄)D-ArabinoseD-Arabitol

Applications in Organic Synthesis

Use as a Glycosyl Donor

When appropriately activated at the anomeric position (for example, by conversion to a glycosyl halide or a thioglycoside), this compound can function as a glycosyl donor in glycosylation reactions. nih.gov The protecting benzoyl groups play a crucial role in these reactions. As previously mentioned, the 2-O-benzoyl group is a participating group that typically leads to the stereoselective formation of 1,2-trans-glycosides. nih.gov This predictable stereochemical control is highly valuable in the synthesis of complex carbohydrates where precise control of stereochemistry is essential.

Role in the Synthesis of Biologically Active Molecules

Arabinose-containing glycans are components of various biologically important molecules. Protected arabinose derivatives like this compound are therefore important intermediates in the synthesis of these target molecules. For instance, arabinose is a component of the cell wall of certain bacteria, making synthetic arabinosides potential targets for the development of antibacterial agents. Furthermore, arabinose-containing oligosaccharides have been investigated for their potential as functional food ingredients and in other biomedical applications. nih.gov The use of well-defined, protected building blocks like this compound is fundamental to accessing these complex structures for biological evaluation.

Applications in Complex Carbohydrate Synthesis and Glycosylation Chemistry

Utilization as a Glycosyl Donor

As a glycosyl donor, alpha-d-arabinose tetrabenzoate participates in the formation of glycosidic bonds, a fundamental process in the assembly of oligosaccharides and glycoconjugates.

Synthesis of Disaccharides via Regio- and Stereoselective Glycosidation

The synthesis of disaccharides requires precise control over which hydroxyl group of the acceptor sugar forms a bond with the donor (regioselectivity) and the orientation of that bond in three-dimensional space (stereoselectivity). The benzoyl protecting groups on this compound influence the reactivity of the anomeric center, and in conjunction with specific promoters, can direct the formation of a desired glycosidic linkage. For instance, the tin(IV) chloride promoted glycosylation using a related donor, 1,2,3,5-tetra-O-benzoyl-α,β-D-arabinofuranose, has been shown to selectively glycosylate the primary hydroxyl group at the 5-position of a D-galactono-1,4-lactone acceptor in 75% yield. conicet.gov.ar This high regioselectivity is crucial for building specific disaccharide units. The stereochemical outcome of such reactions is influenced by factors including the solvent and the nature of the protecting groups on both the donor and acceptor. organic-chemistry.org

Application in Synthesizing Glycofuranose Disaccharides Analogs (e.g., related to Mycobacterial Arabinogalactan)

Mycobacterial arabinogalactan (B145846), a key component of the mycobacterial cell wall, is characterized by the presence of arabinose and galactose in their furanose (five-membered ring) forms. conicet.gov.arnih.gov These structures are absent in mammals, making the enzymes involved in their synthesis attractive targets for new antibacterial drugs. nih.gov this compound and similar derivatives are critical for the laboratory synthesis of fragments of arabinogalactan. conicet.gov.arnih.gov For example, a key disaccharide unit of arabinogalactan, α-D-Araf-(1→5)-D-Galf, which links the arabinan (B1173331) to the galactan portion, has been synthesized using a benzoylated arabinofuranose donor. conicet.gov.ar These synthetic fragments are invaluable tools for studying the enzymes involved in arabinogalactan biosynthesis, such as arabinofuranosyltransferases. conicet.gov.arbiorxiv.org

Role of Trichloroacetimidate (B1259523) and Other Activating Groups in Glycosylation

To enhance the reactivity of glycosyl donors like this compound, the anomeric hydroxyl group is often converted into a better leaving group. The trichloroacetimidate method is a widely used strategy for this purpose. conicet.gov.arorganic-chemistry.org The resulting glycosyl trichloroacetimidate is then "activated" in the presence of a promoter, typically a Lewis acid, to react with a glycosyl acceptor. organic-chemistry.orgorganic-chemistry.org This method has been successfully employed to synthesize a dec-9-enyl α-D-Araf-(1→5)-β-D-Galf disaccharide, a substrate useful for studying arabinofuranosyl transferases. conicet.gov.ar Other activating groups and promoters, such as nitrosyl tetrafluoroborate (B81430) (NOBF4), have also been developed to facilitate efficient and stereoselective glycosylation reactions with trichloroacetimidate donors, often yielding disaccharides in high yields and with excellent stereocontrol. organic-chemistry.org

Building Block for Oligosaccharide Assembly

Beyond the synthesis of disaccharides, this compound serves as a fundamental building block for the assembly of larger oligosaccharides. nih.gov The synthesis of a tetrasaccharide fragment of mycobacterial arabinogalactan, α-D-Araf-(1→5)-β-D-Galf-(1→5)-β-D-Galf-(1→6)-D-Galf, highlights this application. nih.gov In such multi-step syntheses, the arabinose unit, often introduced using a protected donor like the tetrabenzoate, is strategically added to a growing oligosaccharide chain. The protecting groups on the arabinose and other sugar units are chosen to allow for selective deprotection and further elongation of the carbohydrate chain at specific positions.

Intermediate in the Synthesis of Modified Nucleosides and Analogs

Modified nucleosides, where either the sugar or the base component of a natural nucleoside is altered, are an important class of compounds with antiviral and anticancer properties. researchgate.net Protected arabinose derivatives, including those with benzoate (B1203000) esters, are valuable intermediates in the synthesis of these analogs. researchgate.netnih.gov For example, L-arabinose has been used as a starting material to synthesize various modified nucleosides. researchgate.net The synthesis of α-D-arabinofuranosylnucleosides has also been reported, where protecting groups are crucial for directing the chemical transformations. nih.gov While direct use of this compound is not always specified, the principles of using protected arabinose sugars are central to these synthetic routes. These intermediates allow for the controlled introduction of the arabinose moiety and subsequent chemical modifications to create the target nucleoside analogs. researchgate.netnih.gov

Strategy for Hydroxyl Group Protection in Multi-Step Organic Synthesis

In the complex, multi-step synthesis of carbohydrates and other natural products, it is often necessary to temporarily block or "protect" reactive functional groups, such as hydroxyl groups, to prevent them from interfering with reactions at other sites in the molecule. The benzoyl groups in this compound serve as protecting groups. conicet.gov.arresearchgate.net These ester groups are generally stable to a range of reaction conditions but can be removed when needed, typically by hydrolysis under basic conditions. This strategy of protection and deprotection is fundamental to the successful synthesis of complex molecules like oligosaccharides and modified nucleosides, allowing for the sequential and controlled manipulation of different parts of the molecule. biorxiv.orgnih.gov

Advanced Methodological Considerations and Future Directions in Glycochemistry

Influence of Reaction Conditions on Anomeric Selectivity in Glycosylation Reactions

The stereochemical outcome of a glycosylation reaction is not solely dependent on the protecting groups but is also heavily influenced by the reaction conditions. nih.gov Factors such as temperature, solvent, and the nature of the glycosylation promoter can be fine-tuned to favor the formation of the desired anomer. nih.gov

Temperature plays a critical role in glycosylation reactions. acs.org Lower temperatures often favor the thermodynamically more stable product, which, due to the anomeric effect, is typically the α-anomer for arabinofuranosides. Conversely, higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the kinetic product, which may be the β-anomer. In some cases, an interesting temperature-dependent reversal of selectivity has been observed, where higher temperatures lead to increased α-selectivity. acs.org This can be attributed to competing reaction pathways with different activation energies and entropies of activation. acs.org

The solvent can influence the reaction in several ways. Solvents with high dielectric constants, such as acetonitrile, can stabilize charged intermediates like the oxocarbenium ion, promoting a more SN1-like mechanism, which can lead to an equilibrium mixture of anomers. Less polar solvents, like dichloromethane (B109758) or toluene, may favor a more SN2-like pathway, where the stereochemical outcome is more directly influenced by the trajectory of the incoming nucleophile. Solvent molecules can also coordinate with the promoter or the reactive intermediates, influencing their reactivity and selectivity.

The choice of promoter or activator is also crucial. A wide range of promoters are available, from Lewis acids like TMSOTf and BF3·OEt2 to activators for thioglycosides such as NIS/TfOH. The promoter can influence the rate of formation of the reactive intermediate and its subsequent reaction with the acceptor. The combination of the promoter and solvent system is often key to achieving high selectivity.

A summary of the influence of key reaction conditions on anomeric selectivity is provided in the table below:

Reaction ConditionInfluence on Anomeric SelectivityGeneral Trend for α-Arabinofuranoside Synthesis
TemperatureCan favor thermodynamic or kinetic product. acs.orgLower temperatures often favor the α-anomer.
SolventAffects the stability of intermediates and the reaction mechanism.Less polar solvents may favor SN2-like attack.
PromoterInfluences the formation and reactivity of the glycosyl donor.The choice is highly dependent on the specific donor and acceptor.

Chemoenzymatic Approaches to Benzoylated Arabinose Synthesis

The synthesis of complex carbohydrates can often be streamlined by combining the selectivity of enzymatic reactions with the versatility of chemical synthesis, a field known as chemoenzymatic synthesis . nih.gov While the direct enzymatic benzoylation of arabinose is not a widely established method, chemoenzymatic strategies can be envisioned for the efficient preparation of α-D-arabinose tetrabenzoate.

One potential approach involves the use of lipases or proteases in non-aqueous media to catalyze the regioselective acylation of arabinose derivatives. researchgate.net These enzymes, which are readily available and often exhibit high selectivity, could be used to introduce benzoate (B1203000) groups at specific positions on the arabinose ring. For instance, a lipase (B570770) could be employed for the selective benzoylation of the primary hydroxyl group at the C-5 position of an appropriately protected arabinofuranose derivative. The remaining hydroxyl groups could then be benzoylated using standard chemical methods.

Another strategy would be to use enzymes for a key deprotection step. For example, a glycosidase could be used to selectively cleave a protecting group at a specific position, revealing a hydroxyl group that can then be chemically benzoylated. This approach leverages the high selectivity of enzymes to avoid complex protection-deprotection sequences.

Furthermore, glycosyltransferases could be used to form the α-arabinofuranosyl linkage, followed by chemical benzoylation of the resulting oligosaccharide. escholarship.org While this would not directly produce α-D-arabinose tetrabenzoate, it demonstrates the power of combining enzymatic glycosylation with chemical modification.

A hypothetical chemoenzymatic route to a selectively benzoylated arabinose derivative is outlined below:

StepReaction TypeCatalyst/ReagentsPurpose
1Enzymatic AcylationLipase, Vinyl BenzoateRegioselective benzoylation of a primary hydroxyl.
2Chemical AcylationBenzoyl Chloride, Pyridine (B92270)Benzoylation of remaining hydroxyl groups.
3Enzymatic DeprotectionSpecific GlycosidaseSelective removal of a protecting group for further functionalization.
4Enzymatic GlycosylationGlycosyltransferaseFormation of a specific glycosidic linkage. escholarship.org

Computational Chemistry and Molecular Modeling of Benzoylated Arabinose Conformations

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure, conformation, and reactivity of carbohydrates. nih.gov For a molecule like α-D-arabinose tetrabenzoate, computational methods can provide insights into its three-dimensional structure, which is often difficult to determine experimentally, especially in solution.

Density Functional Theory (DFT) calculations can be used to determine the minimum energy conformations of the molecule in the gas phase or in solution (using implicit solvent models). researchgate.net These calculations can predict bond lengths, bond angles, and torsional angles, providing a detailed picture of the preferred three-dimensional arrangement of the arabinose ring and the four benzoate groups. Such studies can reveal the influence of the bulky benzoate groups on the puckering of the furanose ring and the orientation of the glycosidic linkage.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of α-D-arabinose tetrabenzoate in solution. youtube.comyoutube.com By simulating the movement of the molecule over time, MD can reveal the conformational flexibility of the furanose ring and the rotational freedom of the benzoate groups. This information is crucial for understanding how the molecule interacts with other molecules, such as enzymes or receptors. While specific MD simulations on α-D-arabinose tetrabenzoate are not widely reported, studies on acylated nucleosides and other carbohydrates demonstrate the power of this technique to reveal how modifications like acetylation can impact structure and dynamics. nih.govnih.gov

Computational methods can also be used to model the glycosylation reaction itself, providing insights into the structure of the transition states and intermediates. This can help to rationalize the observed stereoselectivity and guide the development of more selective glycosylation reactions.

A summary of computational methods and their applications to benzoylated arabinose is given below:

Computational MethodInformation ProvidedPotential Application to α-D-Arabinose Tetrabenzoate
Density Functional Theory (DFT)Minimum energy conformations, geometric parameters. researchgate.netPredicting the most stable 3D structure.
Molecular Dynamics (MD)Conformational dynamics, flexibility, solvent interactions. youtube.comyoutube.comUnderstanding its behavior and flexibility in solution.
Quantum Mechanics/Molecular Mechanics (QM/MM)Reaction pathways, transition state structures.Modeling glycosylation reactions to predict stereoselectivity.

Potential for α-D-Arabinose Tetrabenzoate in Materials Science and Polymer Chemistry

While the direct application of α-D-arabinose tetrabenzoate in materials science is not yet extensively documented, its structure suggests several potential uses. Arabinose itself is a component of various biopolymers like hemicellulose and pectin, and there is growing interest in using sugar-based monomers for the synthesis of bio-based polymers. nih.govmdpi.comresearchgate.net

The four benzoate groups in α-D-arabinose tetrabenzoate impart significant changes to the properties of the parent sugar. The bulky and aromatic nature of the benzoate groups would be expected to increase the thermal stability and glass transition temperature (Tg) of any polymer into which it is incorporated. The esterification of polysaccharides with groups like acetates and propionates has been shown to yield thermoplastics with high melting temperatures. u-tokyo.ac.jp Benzoate esters are also known to be effective plasticizers in polymer formulations, although in this case, the tetrabenzoate would likely act as a rigid, bulky monomer. google.comepo.org

If one of the benzoate groups were to be replaced with a polymerizable functional group, such as an acrylate (B77674) or methacrylate, α-D-arabinose tribenzoate acrylate could serve as a novel bio-based monomer . Polymerization of such a monomer would lead to a polymer with a carbohydrate-based backbone and pendant benzoate groups. These polymers could exhibit interesting properties, such as high refractive index, UV-resistance (due to the aromatic rings), and chirality, which could be useful in optical applications or as chiral stationary phases in chromatography.

The presence of multiple aromatic rings could also lead to materials with enhanced hydrophobicity and potential for π-π stacking interactions , which could be exploited in the design of self-assembling materials or in applications requiring specific interactions with other aromatic molecules.

Potential applications for polymers derived from benzoylated arabinose are summarized below:

Potential Application AreaKey Property Conferred by Benzoylated Arabinose
High-Performance ThermoplasticsIncreased thermal stability and Tg. u-tokyo.ac.jp
Optical MaterialsHigh refractive index, chirality.
Specialty CoatingsUV-resistance, hydrophobicity.
Chiral SeparationsChiral stationary phases for chromatography.
Bio-based PlasticsRenewable resource-based monomer. researchgate.netresearchgate.net

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